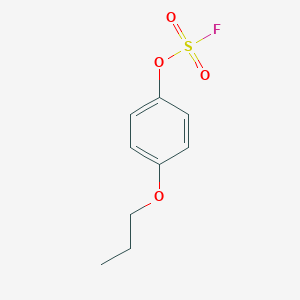

1-Fluorosulfonyloxy-4-propoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Synthesis and Molecular Rearrangement

- Aryloxy-substituted benzyl ethers, similar in functional group arrangement to "1-Fluorosulfonyloxy-4-propoxybenzene," have been utilized in synthetically useful Brønsted acid-promoted arylbenzyl ether to o-benzylphenol rearrangements. Such processes highlight the compound's potential in organic synthesis and molecular rearrangements (Luzzio & Chen, 2009).

Environmental Remediation

- Heat-activated persulfate oxidation studies, involving the degradation of perfluoroalkyl substances (PFAS), demonstrate the potential use of fluorinated compounds in environmental remediation. Although "this compound" was not mentioned, the relevance of fluorinated substances in such contexts is evident (Park et al., 2016).

Membrane Chemistry

- Research on the modification of membranes using sulfhydryl and amino reactive reagents provides insights into how similar fluorosulfonyl compounds could affect anion and cation permeability in biological systems (Knauf & Rothstein, 1971).

Organometallic Chemistry and Catalysis

- The use of fluorobenzenes in organometallic chemistry underlines the potential applications of "this compound" in catalysis and as a solvent or ligand in transition-metal-mediated reactions (Pike, Crimmin, & Chaplin, 2017).

Molecular Biology and Protein Engineering

- Genetically encoded fluorosulfonyloxybenzoyl-l-lysine for expansive covalent bonding of proteins via SuFEx chemistry represents an advanced application in protein engineering, demonstrating the utility of fluorosulfonyl functionalities in biochemistry and molecular biology (Liu et al., 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that sulfonyl fluorides, a class to which this compound belongs, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Mode of Action

1-Fluorosulfonyloxy-4-propoxybenzene, as a sulfonyl fluoride, is likely to interact with its targets through a process known as fluorosulfonylation. This process involves the use of fluorosulfonyl radicals, which have emerged as a concise and efficient approach for producing sulfonyl fluorides . The fluorosulfonyl radical is highly active but has been ignored for a long time due to its instability and difficulty of generation .

Biochemical Pathways

Sulfonyl fluorides, in general, are known to participate in a variety of biochemical pathways due to their widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Result of Action

It’s known that the fluorosulfonylation of alkenes with fso2cl2 was supported by experimental and dft calculation studies .

Action Environment

It’s known that the highly active fluorosulfonyl radical, which is likely involved in the action of this compound, has been ignored for a long time due to its instability and difficulty of generation .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 1-Fluorosulfonyloxy-4-propoxybenzene are not fully explored yet. It is known that sulfonyl fluorides, the group to which this compound belongs, have significant roles in biochemical reactions . They interact with various enzymes and proteins, often serving as a concise and efficient approach for producing sulfonyl fluorides .

Cellular Effects

It is expected that, like other sulfonyl fluorides, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that sulfonyl fluorides, including this compound, can participate in direct fluorosulfonylation with fluorosulfonyl radicals, which is a concise and efficient approach for producing sulfonyl fluorides .

Propriétés

IUPAC Name |

1-fluorosulfonyloxy-4-propoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO4S/c1-2-7-13-8-3-5-9(6-4-8)14-15(10,11)12/h3-6H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVSGFULEUVUHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2684205.png)

![methyl 4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}benzoate](/img/structure/B2684209.png)

![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2684212.png)

![3-(3,4-Dimethoxyphenyl)-6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2684213.png)

![4-(5-Chloropyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2684216.png)